3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide
Description
3,4-Dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide is a benzamide derivative characterized by a 3,4-dichlorinated benzene ring attached to a carboxamide group. The amide nitrogen is further substituted with a 4-(2-phenylethynyl)phenyl moiety, introducing a rigid, planar ethynyl linkage that enhances π-conjugation.
Properties
IUPAC Name |
3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO/c22-19-13-10-17(14-20(19)23)21(25)24-18-11-8-16(9-12-18)7-6-15-4-2-1-3-5-15/h1-5,8-14H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAJGYLWJUZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(2-phenylethynyl)aniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise control over temperature and pressure to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating cellular pathways involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Chlorination Pattern : The 3,4-dichloro substitution (as in the target compound) is less common than 2,4-dichloro analogs but may enhance steric hindrance and lipophilicity, affecting target binding .
Biological Activity
3,4-Dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structure that includes two chlorine atoms and an ethynyl group attached to a phenyl ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C21H13Cl2NO
- Molar Mass : 366.24 g/mol
- CAS Number : 439095-78-0
The synthesis of this compound typically involves multiple steps using chlorinated benzene derivatives and phenylacetylene. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm its structure .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with various cellular pathways, potentially influencing gene expression and protein activity through enzyme inhibition or activation .
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes involved in cancer progression.
- Cell Cycle Modulation : The compound may affect cell cycle-related proteins, leading to altered proliferation rates in tumor cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and BT-549). The selective cytotoxicity observed suggests a mechanism involving interaction with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and cyclins .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 10 | Significant proliferation inhibition |
| BT-549 | 12 | Moderate proliferation inhibition |
Antimicrobial Properties
In addition to its antitumor activity, the compound has been studied for its antimicrobial effects. Preliminary tests suggest that it may inhibit the growth of certain bacterial strains, although detailed studies are still needed to confirm these findings .
Case Studies and Research Findings
-
Study on Antitumor Effects :
- A study conducted on MDA-MB-231 cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's potential as a lead for developing new anticancer therapies.
- Mechanistic Insights :
-
Synergistic Effects :
- Research has also explored the potential synergistic effects of combining this compound with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for 3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis of structurally analogous dichlorobenzamide derivatives typically involves sequential alkylation and acylation steps. For example:
- Step 1 : Alkylation of aniline derivatives (e.g., 4-chlorophenylamine) with propargyl bromides or aldehydes to introduce the phenylethynyl group.
- Step 2 : Acylation with 3,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in DMF or dichloromethane) .
- Optimization :
- Control reaction pH (7–9) and temperature (0–25°C) to minimize side reactions.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the acyl chloride intermediate.
- Purify intermediates via column chromatography or recrystallization to improve final yield (reported yields: 54–98% for similar compounds) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton signals (δ 7.2–8.5 ppm) to confirm substitution patterns. For example, the phenylethynyl group shows distinct alkyne proton absence (due to symmetry) and coupling patterns in adjacent aromatic protons .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities. Fragmentation patterns can validate the benzamide backbone .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95% for bioactive studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound against specific targets?
- Methodological Answer :
- Core Modifications : Systematically alter substituents on (i) the dichlorobenzamide moiety (e.g., replacing Cl with F or NO2) and (ii) the phenylethynylphenyl group (e.g., varying aryl substituents or linker length) .
- Assay Design : Test analogs against target proteins (e.g., GPCRs, kinases) using:
- In vitro binding assays (e.g., fluorescence polarization for receptor affinity).
- Functional assays (e.g., arrestin recruitment for GPCR activation, as demonstrated for GPR27 agonists) .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends.
Q. What strategies can resolve contradictions in biological activity data across different studies for this compound?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 for GPCR studies), compound concentrations, and incubation times .
- Purity Verification : Re-evaluate conflicting samples via HPLC and NMR to rule out impurities (e.g., residual solvents or unreacted intermediates) .
- Mechanistic Profiling : Conduct off-target screening (e.g., kinase panels) to identify confounding interactions. For example, sulfonamide analogs may exhibit non-specific binding to ATP pockets .
Q. How can researchers investigate the metabolic stability and toxicity profile of this compound in preclinical models?
- Methodological Answer :
- Metabolic Studies :
- Use liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS.
- Monitor cytochrome P450 inhibition (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
- Toxicity Screening :
- Conduct Ames tests for mutagenicity and hERG channel assays for cardiac risk.
- Evaluate hepatotoxicity in primary hepatocytes via ALT/AST release assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for this compound across different enzymatic assays?
- Methodological Answer :
- Replicate Assays : Repeat experiments using identical enzyme sources (e.g., recombinant vs. native proteins) and buffer conditions (pH, ionic strength).
- Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference. Confirm compound solubility via dynamic light scattering .
- Statistical Validation : Apply Bland-Altman analysis to assess inter-lab variability and identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
